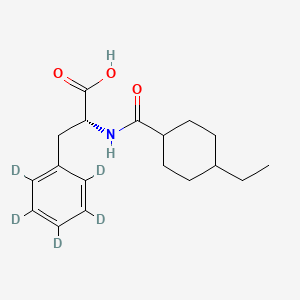

4-Desisopropyl-4-ethyl Nateglinide-d5

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(4-ethylcyclohexanecarbonyl)amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-2-13-8-10-15(11-9-13)17(20)19-16(18(21)22)12-14-6-4-3-5-7-14/h3-7,13,15-16H,2,8-12H2,1H3,(H,19,20)(H,21,22)/t13?,15?,16-/m1/s1/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSFDDAYCLFQJP-PLLWDJBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)C2CCC(CC2)CC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Deuteration Strategies for 4 Desisopropyl 4 Ethyl Nateglinide D5

Synthetic Routes for Nateglinide Analogues and Derivatives

The core structure of Nateglinide is derived from the coupling of D-phenylalanine with a trans-4-substituted cyclohexanecarboxylic acid. magtechjournal.com The synthesis of analogues like 4-Desisopropyl-4-ethyl Nateglinide-d5, therefore, hinges on the successful preparation of the corresponding substituted cyclohexanecarboxylic acid intermediate.

A plausible synthetic route to the key intermediate, trans-4-ethylcyclohexanecarboxylic acid, can be adapted from established methods for the synthesis of 4-substituted cyclohexanecarboxylic acids. researchgate.net One such approach begins with a readily available starting material like ethyl 4-oxocyclohexanecarboxylate (B1232831). The synthesis can be envisioned as follows:

Grignard Reaction: The keto group of ethyl 4-oxocyclohexanecarboxylate can be reacted with ethylmagnesium bromide to introduce the ethyl group at the 4-position, forming ethyl 4-ethyl-4-hydroxycyclohexanecarboxylate.

Dehydration: The resulting tertiary alcohol can be dehydrated under acidic conditions to yield ethyl 4-ethylcyclohex-3-enecarboxylate.

Catalytic Hydrogenation: The double bond in the cyclohexene (B86901) ring is then reduced via catalytic hydrogenation, for instance, using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This step typically results in a mixture of cis and trans isomers.

Epimerization and Hydrolysis: The mixture of isomers can be subjected to epimerization conditions to enrich the desired trans isomer, followed by hydrolysis of the ester to yield trans-4-ethylcyclohexanecarboxylic acid. magtechjournal.com

Once the trans-4-ethylcyclohexanecarboxylic acid is obtained, it can be coupled with the methyl or ethyl ester of D-phenylalanine. This coupling is commonly achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with N-hydroxysuccinimide (HOSu). The resulting ester is then hydrolyzed to afford 4-Desisopropyl-4-ethyl Nateglinide.

Specific Methodologies for Introducing Deuterium (B1214612) Labeling (d5)

The introduction of the d5 label onto the ethyl group can be strategically planned at different stages of the synthesis. A common and efficient method for introducing deuterium into aliphatic chains is through catalytic deuteration using deuterium gas (D2). nih.gov

A potential strategy for the synthesis of this compound would involve the preparation of a precursor with a functional group that can be reductively deuterated. For instance, a 4-acetylcyclohexanecarboxylate precursor could be synthesized. The acetyl group could then be subjected to a two-step process:

Wittig Reaction: Reaction with a methylenetriphenylphosphorane (B3051586) would convert the acetyl group to an isopropenyl group.

Reductive Deuteration: Catalytic deuteration of the isopropenyl group using D2 gas over a suitable catalyst, such as palladium on carbon, would saturate the double bond and introduce five deuterium atoms, forming the ethyl-d5 group.

Alternatively, a more direct approach could involve the use of a deuterated starting material, such as ethyl-d5-magnesium bromide, in the initial Grignard reaction. However, the preparation of such deuterated Grignard reagents can be challenging and expensive.

Late-stage deuteration, where the deuterium is introduced towards the end of the synthetic sequence, is often preferred to maximize the incorporation of the expensive deuterium isotope into the final product. acs.org A method for generating D2 gas in situ from D2O and a reducing agent like aluminum powder with a palladium catalyst offers a safer and more economical alternative to handling D2 gas directly. nih.gov

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Early-Stage Deuteration | Incorporation of a deuterated building block at the beginning of the synthesis. | May be synthetically straightforward if the deuterated starting material is available. | Potentially lower overall yield of the deuterated final product due to multiple subsequent steps. Higher cost if the starting material is expensive. |

| Late-Stage Deuteration | Introduction of deuterium in the final or penultimate steps of the synthesis. | Maximizes the incorporation of the expensive deuterium isotope. Often more cost-effective. | May require the development of specific deuteration conditions compatible with the complex structure of the advanced intermediate. |

| In Situ D2 Generation | Generation of deuterium gas within the reaction vessel from a source like D2O. nih.gov | Avoids the need for handling flammable D2 gas. Uses readily available and less expensive D2O. nih.gov | Requires careful control of the gas generation rate to match the consumption in the deuteration reaction. |

Chemical Reactions and Reaction Mechanisms Involved in 4-Desisopropyl-4-ethyl Moiety Formation

The formation of the 4-ethylcyclohexane moiety involves several key organic reactions. The Grignard reaction of ethyl 4-oxocyclohexanecarboxylate with ethylmagnesium bromide proceeds via nucleophilic addition of the ethyl carbanion to the electrophilic carbonyl carbon of the ketone. This forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the tertiary alcohol.

The subsequent dehydration of the 4-ethyl-4-hydroxycyclohexanecarboxylate intermediate under acidic conditions typically follows an E1 elimination mechanism. Protonation of the hydroxyl group creates a good leaving group (water), which departs to form a tertiary carbocation. A proton is then eliminated from an adjacent carbon to form the more stable trisubstituted double bond within the cyclohexene ring.

The final step in forming the saturated cyclohexane (B81311) ring is catalytic hydrogenation. The substrate adsorbs onto the surface of the metal catalyst (e.g., Pd/C), and hydrogen atoms are added across the double bond in a syn-addition fashion. This generally leads to the formation of the thermodynamically more stable trans isomer as the major product, especially after epimerization.

Challenges and Advances in Synthesis of Complex Deuterated Impurities/Standards

The synthesis of complex deuterated pharmaceutical impurities and standards like this compound presents several challenges. sci-hub.rurti.org A primary challenge is achieving high isotopic purity. researchgate.net Incomplete deuteration can lead to a mixture of isotopologues (molecules that differ only in their isotopic composition), which are often difficult to separate. sci-hub.ru

Another significant challenge is controlling the regioselectivity of the deuteration, ensuring that the deuterium atoms are incorporated only at the desired positions. Side reactions, such as H-D exchange at unintended sites, can lead to the formation of isotopomers (isomers with the same number of each isotope of each element but differing in their positions).

The synthesis of chiral deuterated compounds adds another layer of complexity, as the reaction conditions must not lead to racemization. The stereochemistry of the D-phenylalanine moiety must be preserved throughout the synthesis.

Advances in catalytic deuteration methods, including the development of more selective and active catalysts, are helping to address some of these challenges. nih.gov The use of flow chemistry for deuteration reactions is also a promising development, allowing for better control of reaction parameters and potentially improving safety and efficiency. tn-sanso.co.jp Furthermore, modern analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, are crucial for the characterization and quantification of isotopic purity. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of intermediates and the final product is critical to obtaining a high-purity standard. Standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, are typically used to purify the synthetic intermediates.

For the final product, High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving the high purity required for a pharmaceutical standard. moravek.comlabotec.co.za Given the chiral nature of Nateglinide and its analogues, chiral HPLC is essential to separate the desired D-enantiomer from any contaminating L-enantiomer that may have formed during the synthesis. researchgate.netdntb.gov.ua

Preparative HPLC with a suitable chiral stationary phase (CSP), such as those based on polysaccharide derivatives like amylose (B160209) or cellulose, can be used for the final purification step. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, is optimized to achieve the best separation. researchgate.net

| Compound Type | Purification Method | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|---|

| Non-chiral Intermediates | Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Removal of reagents and byproducts. |

| Final Product (Achiral Purity) | Preparative HPLC | Reversed-Phase (C18) | Acetonitrile (B52724)/Water with an additive (e.g., TFA) | Isolation of the product with high chemical purity. |

| Final Product (Chiral Purity) | Preparative Chiral HPLC | Polysaccharide-based CSP (e.g., Chiralpak AD-H) researchgate.net | Hexane/Ethanol researchgate.net | Separation of D- and L-enantiomers. |

Following purification, the final product must be thoroughly characterized to confirm its identity, chemical purity, and isotopic enrichment. This is typically accomplished using a combination of techniques including NMR (¹H, ¹³C, and ²H), mass spectrometry, and HPLC.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation of 4-Desisopropyl-4-ethyl Nateglinide-d5

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. These techniques provide detailed information about the compound's atomic composition, connectivity, and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural verification of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the most significant alteration compared to its non-deuterated counterpart would be the absence of signals corresponding to the aromatic protons of the phenyl ring. The five deuterium (B1214612) atoms on the phenyl group are silent in ¹H NMR. The remaining proton signals, corresponding to the ethylcyclohexyl and the D-phenylalanine backbone, would be present. Theoretical predictions based on the structure of Nateglinide suggest the presence of signals for the ethyl group (a triplet and a quartet), the cyclohexyl protons, and the methine proton of the D-phenylalanine moiety. sciforschenonline.orgresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, the carbons of the phenyl ring that are bonded to deuterium will exhibit a characteristic triplet splitting pattern due to the spin-1 nature of deuterium. Furthermore, these carbon signals are expected to be shifted slightly upfield due to the isotopic effect. The signals for the carbonyl carbons, the ethyl group carbons, and the cyclohexyl carbons would be observable at chemical shifts similar to those of related Nateglinide analogs. sciforschenonline.orgdrugbank.com

²H NMR Spectroscopy: Deuterium (²H) NMR spectroscopy would definitively confirm the sites of deuteration. A single resonance peak would be expected in the aromatic region of the ²H NMR spectrum, confirming the successful incorporation of the five deuterium atoms onto the phenyl ring.

Predicted NMR Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Absence of aromatic proton signals; signals for ethylcyclohexyl and D-phenylalanine backbone protons present. |

| ¹³C NMR | Triplet splitting for deuterated phenyl carbons; upfield isotopic shift for deuterated carbons. |

Mass Spectrometry (MS and MS/MS) for Fragmentation Analysis and Isotopic Purity

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. Tandem mass spectrometry (MS/MS) further provides structural information through controlled fragmentation.

The high-resolution mass spectrum would show the molecular ion peak corresponding to the exact mass of the deuterated compound (C₁₈H₂₀D₅NO₃), which is approximately 308.215 m/z. lgcstandards.com This allows for the confirmation of the molecular formula and the successful incorporation of five deuterium atoms.

MS/MS fragmentation analysis would reveal characteristic product ions. Based on the fragmentation patterns observed for Nateglinide, key fragmentation pathways for this compound would involve the cleavage of the amide bond and fragmentations within the ethylcyclohexyl ring. The phenyl-d5 containing fragments would be 5 mass units heavier than the corresponding fragments of the non-deuterated analog, providing further evidence of the deuteration site and enhancing the reliability of its use as an internal standard. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected peaks include N-H stretching vibrations around 3300 cm⁻¹, C=O stretching of the carboxylic acid and amide around 1715 cm⁻¹ and 1650 cm⁻¹, respectively, and C-H stretching vibrations from the aliphatic parts of the molecule. researchgate.netnih.gov The substitution of the isopropyl group with an ethyl group is unlikely to cause significant shifts in the major absorption bands. The C-D stretching vibrations of the deuterated phenyl ring would appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H aromatic stretches (around 3000-3100 cm⁻¹), providing a clear spectroscopic marker for deuteration.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is primarily influenced by the electronic transitions within the chromophores of the molecule. For this compound, the phenyl ring acts as the primary chromophore. In a suitable solvent like ethanol (B145695) or methanol (B129727), it is expected to exhibit an absorption maximum (λ-max) around 210-220 nm. ijpsonline.comresearchgate.net The deuteration of the phenyl ring is not expected to significantly alter the λ-max, as it generally has a minimal effect on the electronic energy levels of the chromophore.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification, separation from impurities, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of pharmaceutical compounds. For this compound, a reversed-phase HPLC method would be the standard approach.

Method Development: A typical HPLC method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). marmara.edu.trnih.gov The pH of the aqueous buffer is a critical parameter to control the ionization state of the carboxylic acid group and achieve optimal retention and peak shape. Detection is typically performed using a UV detector at the λ-max of the compound (around 210 nm). marmara.edu.trnih.gov

Validation: A developed HPLC method would be validated according to ICH guidelines to ensure its reliability. ijpbs.com Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). The deuterated analog is expected to have a slightly shorter retention time than the non-deuterated compound due to the subtle effects of deuterium on polarity, although this difference may be minimal.

Typical HPLC Parameters for Nateglinide Analogs

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) marmara.edu.trijpbs.com |

| Mobile Phase | Phosphate Buffer : Acetonitrile (e.g., 55:45 v/v) ijpbs.com |

| pH | Adjusted to acidic range (e.g., 4.6) ijpbs.com |

| Flow Rate | 1.0 mL/min ijpbs.com |

Ultra-Performance Liquid Chromatography (UPLC) in Analysis

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. These benefits are due to the use of columns with smaller particle sizes (typically sub-2 µm).

A UPLC method for this compound would also be based on reversed-phase chromatography, likely using a C18 or similar stationary phase. usm.myresearchgate.net The principles of method development are similar to HPLC, but with adjustments to flow rate and gradient profiles to leverage the increased efficiency of the UPLC system. UPLC is particularly well-suited for high-throughput bioanalytical assays where this deuterated compound would be used as an internal standard for the quantification of a corresponding therapeutic drug in biological matrices. dntb.gov.uaresearchgate.net

Comparative UPLC Method Parameters for Nateglinide

| Parameter | Condition |

|---|---|

| Column | BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) usm.my |

| Mobile Phase | Phosphate Buffer (pH 2.8) : Acetonitrile (40:60 v/v) usm.my |

| Flow Rate | 0.40 mL/min usm.my |

| Column Temperature | 35°C usm.my |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, direct analysis of Nateglinide and its analogues, such as 4-Desisopropyl-4-ethyl Nateglinide, by GC is challenging due to their low volatility and polar functional groups (carboxylic acid and amide). To overcome this, chemical derivatization is employed to convert the analytes into more volatile and thermally stable forms suitable for GC analysis. jfda-online.comjfda-online.com

Common derivatization techniques include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens on the carboxylic acid and amide groups with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com This process reduces polarity and increases volatility. The reaction conditions, such as temperature and time, must be optimized to ensure complete derivatization. sigmaaldrich.com

Acylation: Fluoroacylating agents can create derivatives that are not only volatile but also highly responsive to electron capture detectors (ECD) or negative chemical ionization mass spectrometry (NCI-MS), enhancing sensitivity. jfda-online.com

Alkylation: Esterification of the carboxylic acid group, for instance, can also decrease polarity for GC analysis.

While effective, derivatization adds a step to the sample preparation process and requires careful control to ensure the reaction is complete and reproducible. jfda-online.com For this reason, liquid chromatography methods are often preferred for Nateglinide and its related substances.

Chiral Chromatography for Stereoisomer Resolution

Nateglinide is the D-enantiomer of N-[(trans-4-isopropylcyclohexyl)carbonyl]-phenylalanine. researchgate.net During its synthesis or degradation, the corresponding L-enantiomer can be formed as a stereoisomeric impurity. researchgate.net Since different enantiomers can have distinct pharmacological and toxicological profiles, their separation and quantification are mandated by regulatory agencies. wikipedia.orgpharmtech.com Chiral chromatography is the definitive method for this purpose. pharmacy180.comnih.gov

A validated chiral High-Performance Liquid Chromatography (HPLC) method has been developed for the enantiomeric separation of D-Nateglinide and the quantification of its L-enantiomer. researchgate.net Key parameters of such a method include:

Chiral Stationary Phase (CSP): A Chiralpak AD-H column is effective for resolving Nateglinide enantiomers. researchgate.net

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane (B92381) and ethanol (e.g., 90:10 v/v), is typically used in normal-phase chromatography. researchgate.net

Detection: UV detection at 210 nm is suitable for monitoring the elution of the enantiomers. researchgate.net

A successful chiral separation can achieve high resolution (Rs > 6.0) between the D- and L-enantiomers, allowing for the accurate quantification of the undesired enantiomer at very low levels (LOQ of 1.0 µg/mL). researchgate.net This technique is crucial for controlling the stereochemical purity of the parent drug, Nateglinide.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, provide unparalleled sensitivity and specificity for pharmaceutical analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Trace Analysis and Quantification

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of drugs and their metabolites in complex biological matrices like plasma. researchgate.netrcsi.sciencetechnologynetworks.com In this context, this compound serves as an excellent internal standard for the quantification of its non-labeled analogue or Nateglinide itself. pharmaffiliates.commedchemexpress.com

LC-MS/MS methods offer high sensitivity and selectivity, enabling the analysis of low-concentration metabolites and impurities. technologynetworks.comnih.gov A typical bioanalytical LC-MS/MS method involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection. nih.gov The use of design of experiment (DoE) approaches can optimize both LC and MS parameters to achieve maximum sensitivity and robustness. nih.govbohrium.com

| Parameter | Typical Condition for Nateglinide Analysis |

| Chromatography | Reversed-Phase HPLC (e.g., C18 column) sciencescholar.usresearchgate.net |

| Mobile Phase | Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate) nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive mode sciencescholar.usresearchgate.net |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Deuterated analogue (e.g., this compound) |

The method can be validated to quantify Nateglinide and its metabolites at picogram levels, making it essential for pharmacokinetic studies. nih.govbohrium.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For non-volatile compounds like Nateglinide and its analogues, derivatization is a prerequisite for GC-MS analysis. jfda-online.com The process involves converting polar functional groups into less polar, more volatile derivatives. jfda-online.com

Once derivatized (e.g., via trimethylsilylation), the analytes can be separated on a standard GC column and detected by the mass spectrometer. mdpi.com GC-MS provides excellent structural information from the fragmentation patterns of the derivatives, which aids in their identification. However, the potential for incomplete derivatization and matrix effects can complicate quantification. jfda-online.commdpi.com While LC-MS is more direct, GC-MS remains a viable, high-resolution alternative for the analysis of volatile impurities or after a robust derivatization protocol has been established. sigmaaldrich.com

LC-QTOF and LC-ESI-MSn for Unknown Impurity Identification

The identification of unknown impurities and degradation products is a critical step in drug development. High-resolution mass spectrometry (HRMS) techniques like Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) and multi-stage mass spectrometry (LC-ESI-MSn) are indispensable for this task. sciencescholar.usnih.gov

Forced degradation studies, conducted under stress conditions like acid/alkali hydrolysis, oxidation, and photolysis as per ICH guidelines, are used to generate potential degradation products. nih.govresearchgate.netneliti.com These products are then separated by LC and analyzed by HRMS.

LC-QTOF-MS provides highly accurate mass measurements of precursor and fragment ions, enabling the determination of elemental compositions for unknown compounds. sciencescholar.usnih.gov

LC-ESI-MSn allows for detailed structural elucidation through multi-stage fragmentation experiments, revealing how a molecule breaks apart and providing clues to its structure. sciencescholar.usresearchgate.net

In studies on Nateglinide, these techniques have been used to identify and characterize novel degradation products formed under hydrolytic and oxidative stress. sciencescholar.usresearchgate.netneliti.com The fragmentation pathways of the parent drug and its impurities are proposed based on the detailed mass spectral data. researchgate.net

Method Validation Parameters in Accordance with Regulatory Guidelines (e.g., ICH, FDA)

Any analytical method intended for regulatory submission must be validated to ensure it is suitable for its intended purpose. gmp-compliance.orgbiopharminternational.comvalidationtechservices.com The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines, such as ICH Q2(R2), for method validation. fda.govpropharmagroup.comich.org The key validation parameters are outlined below.

| Parameter | Description |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. propharmagroup.comich.org |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.orgmagtechjournal.com |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined through recovery studies. propharmagroup.comich.org |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility. ich.orgsynergbiopharma.com |

| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. researchgate.net |

| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net |

| Robustness | A measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature). propharmagroup.com |

These parameters must be thoroughly evaluated and documented to demonstrate that an analytical method is reliable, accurate, and fit for purpose in a quality control or bioanalytical setting. biopharminternational.comsynergbiopharma.comgmp-compliance.orgfda.gov

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of "this compound," a selective method must be able to distinguish it from Nateglinide, other related impurities, and any components of the sample matrix.

For HPLC methods, specificity is typically demonstrated by the separation of the analyte peak from other potential peaks. Chromatographic resolution between Nateglinide and its potential impurities has been shown to be greater than four in developed RP-HPLC methods, indicating excellent separation. nih.gov Forced degradation studies are also a critical component of specificity testing. Nateglinide has been subjected to stress conditions including acid and base hydrolysis, oxidation, heat, and UV light to generate potential degradation products. ijfmr.comnih.goveurekaselect.com The analytical method is considered specific if it can resolve the main analyte peak from the peaks of any degradation products formed.

In LC-MS/MS methods, specificity is further enhanced by the use of multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and internal standard. This technique is highly selective and can effectively minimize interference from matrix components. bohrium.comusp.org

Linearity and Calibration Curve Development

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. A calibration curve is constructed by plotting the signal (e.g., peak area) against the concentration of the analyte. For the quantification of Nateglinide and its related compounds, a linear relationship is typically established over a defined concentration range.

The linearity of an analytical method is generally evaluated by its correlation coefficient (r) or coefficient of determination (r²), which should ideally be close to 1. Various studies on Nateglinide have demonstrated excellent linearity with correlation coefficients greater than 0.999. nih.govmarmara.edu.trijpbs.com

The following table summarizes linearity data from various studies on Nateglinide, which would be analogous for the development of a method for "this compound".

| Analytical Method | Concentration Range | Correlation Coefficient (r²) | Reference |

| RP-HPLC | 100.74–3329.83 ng/mL | 0.999 | nih.gov |

| RP-HPLC | 0.2846-1.0125 mg/mL | 0.999 | marmara.edu.tr |

| RP-HPLC | 20-100 µg/ml | Not Specified | zenodo.org |

| RP-HPLC | 1μg-5μg | 0.999 | ijpbs.com |

| RP-UPLC | 0.06–250 µg mL-1 | Not Specified | usm.my |

| Micellar Liquid Chromatography | 0.8-25 μg. mL-1 | Not Specified | nih.gov |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

These parameters are crucial for the analysis of impurities and for bioanalytical methods where low concentrations of the analyte are expected. For Nateglinide, LOD and LOQ values have been established for various analytical techniques.

The table below presents LOD and LOQ values for Nateglinide from different analytical methods.

| Analytical Method | LOD | LOQ | Reference |

| RP-HPLC | 0.05 µg/mL | 0.15 µg/mL | nih.gov |

| UV Spectrophotometry (NaOH method) | 0.91 µg/mL | 2.73 µg/mL | austinpublishinggroup.com |

| UV Spectrophotometry (HCl method) | 0.72 µg/mL | 2.16 µg/mL | austinpublishinggroup.com |

| HPLC | Not Specified | 0.2 mg·L-1 | magtechjournal.com |

| RP-UPLC | 0.02 µg mL-1 | 0.06 µg mL-1 | usm.my |

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, often expressed as a percentage recovery. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample, typically expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

For analytical methods to be considered reliable, the accuracy and precision must be within acceptable limits, generally a %RSD of less than 2% for precision and recovery values between 98% and 102% for accuracy.

The following table summarizes accuracy and precision data for Nateglinide analysis.

| Analytical Method | Accuracy (% Recovery) | Precision (%RSD) | Reference |

| RP-HPLC | 98.4% to 100.9% | Not Specified | nih.gov |

| UV Spectrophotometry | ≤2% (%RE) | ≤1.63% | austinpublishinggroup.com |

| HPLC | 99.4% to 100.4% | < 1.7% | magtechjournal.com |

| RP-HPLC | Not Specified | < 2% | ejpmr.com |

| RP-HPLC | Not Specified | Repeatability: 0.7, Intermediate: 0.18 | ijpbs.com |

| Micellar Liquid Chromatography | 100.08% | Not Specified | nih.gov |

Stability of Analytical Solutions and Samples

Stability studies are conducted to evaluate the stability of the analyte in analytical solutions and in biological samples under various storage and handling conditions. This ensures that the concentration of the analyte does not change from the time of sample collection or preparation to the time of analysis.

For Nateglinide, stability has been assessed in various solvents and under different stress conditions. Forced degradation studies, as mentioned in the specificity section, provide information on the stability of the drug under harsh conditions. ijfmr.comnih.goveurekaselect.com In a study developing an RP-HPLC method for Nateglinide in rabbit plasma, the drug was found to be stable. nih.gov Similarly, stock solutions of Nateglinide in methanol stored at 4°C were found to be stable for one week. nih.gov The stability of "this compound" would be expected to be similar to that of Nateglinide, but would need to be confirmed experimentally for a specific analytical method and matrix.

This compound: A Specialized Tool in Quantitative Bioanalysis

In the field of quantitative bioanalysis, particularly in pharmaceutical research and clinical diagnostics, the accuracy and reliability of measurements are paramount. The use of stable isotope-labeled internal standards has become the gold standard for quantitative analysis using mass spectrometry. This article focuses on the chemical compound this compound and its critical role as a stable isotope-labeled internal standard in modern analytical methodologies.

Role As a Stable Isotope Labeled Internal Standard in Quantitative Bioanalysis

4-Desisopropyl-4-ethyl Nateglinide-d5 serves as an ideal internal standard for the quantification of its unlabeled counterpart, 4-Desisopropyl-4-ethyl Nateglinide, a metabolite or related substance of the anti-diabetic drug Nateglinide. Its utility is rooted in the principles of isotope dilution mass spectrometry, which offers significant advantages over other quantification strategies.

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful analytical technique that provides high precision and accuracy for the quantification of compounds in complex matrices. nih.govresearchgate.net The core principle involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte—in this case, this compound—to the sample at the earliest stage of analysis. scispace.com

This SIL internal standard is chemically identical to the analyte of interest (the unlabeled compound), but it is distinguishable by its higher mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D). aptochem.com Because the SIL standard has nearly identical physicochemical properties to the analyte, it behaves the same way during sample preparation, extraction, chromatography, and ionization in the mass spectrometer. scispace.comwaters.com Any sample loss or variability during these steps will affect both the analyte and the internal standard to the same degree. youtube.com

Quantification is based on the ratio of the mass spectrometric response of the analyte to that of the SIL internal standard. youtube.com This ratio remains constant even if there are variations in sample recovery or instrument response, leading to a highly robust and reliable measurement.

Key Advantages of SID-MS:

High Accuracy and Precision: Corrects for procedural errors, including incomplete extraction and sample loss. researchgate.net

Compensation for Matrix Effects: Mitigates the impact of ion suppression or enhancement from co-eluting matrix components. waters.com

Enhanced Robustness: Provides more reliable and reproducible results across different samples and analytical runs. aptochem.com

High Specificity: The use of mass spectrometry ensures that the measurement is highly specific to the target analyte. nih.gov

The primary application of this compound is in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of Nateglinide. nih.govclinpgx.org Nateglinide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2C9 and CYP3A4), into several oxidative metabolites. clinpgx.org The major metabolites result from the oxidation of the isopropyl group. researchgate.net Accurately quantifying the parent drug and its key metabolites, such as 4-Desisopropyl-4-ethyl Nateglinide, in biological fluids like plasma and urine is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net

In a typical bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, this compound is added to a patient's plasma or urine sample. nih.gov The sample then undergoes extraction to isolate the compounds of interest. During LC-MS/MS analysis, the deuterated standard co-elutes with the unlabeled analyte. chromatographyonline.com The mass spectrometer detects both compounds simultaneously, and the concentration of the analyte is calculated based on the peak area ratio relative to the known concentration of the internal standard. This approach allows for the precise measurement of even trace amounts of the metabolite in a complex biological matrix. nih.gov

Table 1: Example Application Data for a Bioanalytical Method This table presents hypothetical data to illustrate the performance of a validated LC-MS/MS method using a deuterated internal standard.

| Parameter | Nateglinide | 4-Desisopropyl-4-ethyl Nateglinide |

|---|---|---|

| Internal Standard | Nateglinide-d5 | This compound |

| Matrix | Human Plasma | Human Plasma |

| Linearity Range | 1 - 2500 ng/mL | 0.5 - 500 ng/mL |

| Intra-assay Precision (%CV) | < 5.2% | < 6.5% |

| Inter-assay Precision (%CV) | < 4.8% | < 7.1% |

| Accuracy (%Bias) | -3.1% to +2.5% | -4.0% to +3.8% |

| Mean Extraction Recovery | 85% | 82% |

One of the most significant challenges in quantitative bioanalysis by LC-MS is the "matrix effect." nih.gov This phenomenon occurs when co-eluting molecules from the biological matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source. waters.com This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise results. chromatographyonline.com

Stable isotope-labeled internal standards are widely considered the most effective solution for mitigating matrix effects. youtube.comclearsynth.com Since the deuterated standard (e.g., this compound) has nearly identical chromatographic retention time and ionization characteristics to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. aptochem.comchromatographyonline.com

Therefore, while the absolute signal intensity of both the analyte and the internal standard may fluctuate due to matrix effects, their ratio remains constant. youtube.com This ensures that the quantification is unaffected by the variability of the matrix between different samples (e.g., plasma from different individuals), significantly enhancing the robustness and reliability of the analytical method. nih.gov

The quality and purity of an internal standard are critical for achieving scientifically valid results. creative-biolabs.comnih.gov this compound, when used for regulated bioanalysis, is typically prepared as a Certified Reference Material (CRM). synthinkchemicals.com The production of CRMs is governed by stringent international standards, primarily ISO 17034, which outlines the requirements for reference material producers. anton-paar.comcpiinternational.comexcedr.comaroscientific.com The characterization and calibration are often performed by laboratories accredited to ISO/IEC 17025. anton-paar.comcpiinternational.com

The preparation of a CRM involves several key steps:

Synthesis: The compound is synthesized with a high degree of isotopic enrichment (i.e., ensuring the deuterium atoms are correctly incorporated) and chemical purity.

Purification: The synthesized material undergoes rigorous purification, often using techniques like preparative chromatography, to remove any impurities. creative-biolabs.com

Characterization: The identity and structure of the compound are unequivocally confirmed using various analytical techniques.

Purity and Assay Assignment: The purity of the material is meticulously determined. This is a comprehensive process that accounts for organic impurities, residual solvents, water content, and inorganic residues. intertek.com

Certification: A Certificate of Analysis is issued, which details the compound's identity, purity, assigned value (e.g., concentration in a solution), measurement uncertainty, and traceability to national or international standards. intertek.com

Table 2: Common Techniques for Characterization of a Certified Reference Material

| Analytical Technique | Purpose |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Determines chemical purity and identifies organic impurities. creative-biolabs.com |

| Mass Spectrometry (MS) | Confirms molecular weight, isotopic enrichment, and structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms chemical structure and can be used for quantitative analysis (qNMR). |

| Infrared (IR) Spectroscopy | Provides information on functional groups and confirms identity. |

| Thermogravimetric Analysis (TGA) | Measures water content and residual solvents. |

| Elemental Analysis | Confirms the elemental composition of the compound. |

By following these rigorous procedures, manufacturers can ensure that this compound meets the high standards of quality required for its use as a reliable internal standard in demanding bioanalytical applications. aroscientific.comnata.com.au

Impurity Profiling and Degradation Product Studies of Nateglinide

Identification of 4-Desisopropyl-4-ethyl Nateglinide-d5 as a Potential Impurity or Related Substance

4-Desisopropyl-4-ethyl Nateglinide is a known impurity of Nateglinide, often referred to as Nateglinide Impurity E. pharmaffiliates.comclearsynth.com Its structure is closely related to the parent drug, with the isopropyl group on the cyclohexyl ring being replaced by an ethyl group. The deuterated version, this compound, contains five deuterium (B1214612) atoms on the phenyl ring. pharmaffiliates.com This isotopically labeled compound is not typically found as an impurity itself but serves a critical role as an internal standard in analytical methods for the accurate quantification of its non-deuterated counterpart, Nateglinide Impurity E. pharmaffiliates.com

The presence of impurities in a drug substance can arise from various sources, including the manufacturing process (process-related impurities) or the degradation of the drug substance over time (degradation products). While forced degradation studies are crucial for identifying potential degradation products, some impurities are byproducts of the synthetic route used to manufacture the API. Given that extensive degradation studies of Nateglinide have identified other degradation products, it is plausible that 4-Desisopropyl-4-ethyl Nateglinide is primarily a process-related impurity. neliti.comresearchgate.net Its presence would likely stem from impurities in the starting materials or intermediates used in the synthesis of Nateglinide. For instance, the synthesis of Nateglinide involves the coupling of trans-4-isopropylcyclohexane carboxylic acid with D-phenylalanine. google.com If the trans-4-isopropylcyclohexane carboxylic acid starting material contained a certain amount of trans-4-ethylcyclohexane carboxylic acid, this would lead to the formation of 4-Desisopropyl-4-ethyl Nateglinide as a process-related impurity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Nateglinide | 105816-04-4 | C19H27NO3 | 317.42 |

| 4-Desisopropyl-4-ethyl Nateglinide (Nateglinide Impurity E) | 105746-45-0 | C18H25NO3 | 303.40 pharmaffiliates.com |

| This compound | 1356011-67-0 | C18H20D5NO3 | 308.43 pharmaffiliates.com |

Forced Degradation Studies of Nateglinide to Elucidate Degradation Pathways

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance. This information is used to develop stability-indicating analytical methods and to understand the intrinsic stability of the drug molecule.

Acid, Base, Oxidative, Thermal, and Photolytic Stress Conditions

Studies have shown that Nateglinide is susceptible to degradation under various stress conditions. Specifically, it has been found to degrade under acidic and basic hydrolytic conditions. neliti.comresearchgate.net In contrast, the drug has demonstrated stability against thermal, photolytic, and oxidative stress. neliti.com

One study subjected Nateglinide to 1.0 M sodium hydroxide (B78521) (NaOH) at 80°C for 8 hours, which resulted in the formation of two degradation products. neliti.com Similarly, treatment with 1.0 M hydrochloric acid (HCl) at the same temperature and duration also led to degradation, with one major impurity being noted. neliti.com Another investigation performed forced degradation using 0.5 N HCl, 0.5 N NaOH, 3% hydrogen peroxide (for oxidation), heat at 60°C, and UV light at 254 nm. This study also confirmed the degradation of Nateglinide under acidic and basic conditions.

Mechanistic Elucidation of Degradation Products

The degradation of Nateglinide under hydrolytic stress primarily involves the cleavage of the amide bond. Under acidic, alkaline, and neutral conditions, the hydrolysis of the amide linkage can lead to the formation of D-phenylalanine and trans-4-isopropylcyclohexane carboxylic acid. neliti.com

Further investigation into the degradation products formed under various stress conditions has led to the identification of several novel impurities. One study characterized three degradation products (DP I, DP II, and DP III) formed under acid and alkali hydrolysis. neliti.com These were identified as:

DP I: 2-amino-3-phenylpropanoic acid (formed by amide hydrolysis)

DP II: 4-isopropyl-N-phenethylcyclohexanecarboxamide (formed by decarboxylation of Nateglinide)

DP III: 2-(cyclohexanecarboxamido)-3-phenylpropanoic acid (postulated to be generated from oxidative dealkylation of the tertiary carbon on the isopropyl group) neliti.com

It is important to note that in these detailed degradation studies, 4-Desisopropyl-4-ethyl Nateglinide was not identified as a degradation product. This further supports the hypothesis that it is a process-related impurity rather than a product of Nateglinide degradation under the tested stress conditions.

Analytical Strategies for Monitoring Impurities in Pharmaceutical Development and Quality Control

The monitoring and control of impurities in pharmaceutical products are mandated by regulatory agencies to ensure their safety and efficacy. A variety of analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most widely used method for the analysis of Nateglinide and its related substances. nih.govresearchgate.net

Reverse-phase HPLC (RP-HPLC) methods are commonly developed and validated for the quantitative determination of Nateglinide and its impurities. These methods typically utilize a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is usually carried out using a UV detector at a wavelength where both Nateglinide and its impurities have significant absorbance, often around 210 nm. nih.gov

For the specific and sensitive quantification of impurities, especially at low levels, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. In such methods, a labeled internal standard like this compound is invaluable. The use of a stable isotope-labeled internal standard helps to correct for any variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the target impurity, 4-Desisopropyl-4-ethyl Nateglinide.

Quantification and Control of Related Substances in Nateglinide Raw Materials and Formulations

The control of impurities in Nateglinide is a critical aspect of its quality control. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the reporting, identification, and qualification of impurities. The limits for impurities are set based on toxicological data and the maximum daily dose of the drug.

For Nateglinide, the United States Pharmacopeia (USP) provides monographs that outline the tests and acceptance criteria for the drug substance and its formulations. These monographs specify the limits for known and unknown impurities. The quantification of these impurities is performed using a validated stability-indicating analytical method, typically an HPLC method.

Pre Clinical and in Vitro Metabolic Investigations

Potential Role of 4-Desisopropyl-4-ethyl Nateglinide as a Metabolite of Nateglinide (unlabeled analogue)

Nateglinide, an oral antidiabetic agent, undergoes extensive biotransformation in the body. clinpgx.org The primary metabolic pathways involve oxidation of the isopropyl group on the cyclohexyl ring. nih.gov This leads to the formation of several metabolites, with the major ones being monohydroxylated and diol-containing isomers. nih.gov Additionally, a metabolite with an unsaturation in the isopropyl group has been identified. nih.gov

While oxidative modifications of the isopropyl moiety are well-documented, the formation of 4-Desisopropyl-4-ethyl Nateglinide as a metabolite has not been explicitly reported in major metabolic studies of Nateglinide. The name of this compound implies a dealkylation of the isopropyl group and subsequent replacement with an ethyl group. This type of metabolic reaction is less common for Nateglinide compared to the observed hydroxylations. Therefore, 4-Desisopropyl-4-ethyl Nateglinide is primarily considered a synthetic derivative or a potential, yet unconfirmed, minor metabolite. Its deuterated form, 4-Desisopropyl-4-ethyl Nateglinide-d5, serves as a valuable tool in metabolic studies rather than being a metabolite itself. lgcstandards.com

Application of Deuterated Nateglinide Analogues as Tracers in Metabolic Fate Studies

Deuterated analogues of drugs, such as this compound, are indispensable tools in metabolic research. The incorporation of deuterium (B1214612) atoms (d5) into the molecule creates a "heavy" version of the compound that is chemically identical to its unlabeled counterpart but can be distinguished by mass spectrometry. This property makes them ideal as internal standards for quantitative analysis and as tracers to follow the metabolic fate of a drug in various experimental systems.

In in vitro enzyme assays using human liver microsomes or recombinant cytochrome P450 enzymes, deuterated standards allow for the precise measurement of the rate of metabolism of the parent drug and the formation of its metabolites. In in vivo animal models, administering a deuterated analogue alongside the unlabeled drug (a technique known as "cassette dosing" or co-administration) enables researchers to simultaneously study the pharmacokinetics of both compounds. This approach is highly efficient for comparative metabolic studies and for investigating potential drug-drug interactions.

Enzymatic Biotransformation Pathways (e.g., Cytochrome P450 involvement)

The metabolism of Nateglinide is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. clinpgx.orgresearchgate.net In vitro studies using human liver microsomes and specific recombinant CYP enzymes have identified CYP2C9 as the primary enzyme responsible for the biotransformation of Nateglinide. clinpgx.orgnih.govdrugs.com CYP3A4 also contributes to its metabolism, but to a lesser extent. clinpgx.orgdrugs.com

The main metabolic reactions catalyzed by these enzymes are hydroxylations of the isopropyl group of Nateglinide. nih.gov This leads to the formation of the major metabolite, M1, which is a hydroxylation product at the methine carbon of the isopropyl group, and other hydroxylated derivatives. clinpgx.orgnih.gov While the direct involvement of CYPs in the formation of a hypothetical metabolite like 4-Desisopropyl-4-ethyl Nateglinide is not established, any such transformation would likely be mediated by the same enzyme system.

Excretion Pathways and Mass Balance Studies (pre-clinical)

Only a small fraction of the administered dose (about 16%) is excreted as unchanged Nateglinide in the urine, indicating that the drug is extensively metabolized. clinpgx.orgnih.gov The bulk of the excreted material consists of various metabolites formed through the biotransformation pathways described earlier. Studies in patients with renal failure have shown an accumulation of the major metabolite M1, highlighting the importance of renal clearance for the elimination of Nateglinide's metabolites. nih.gov

Comparative Metabolism of Nateglinide and its Derivatives in Model Systems

The metabolism of Nateglinide has been compared to other drugs in its class, such as Repaglinide. Both are meglitinides that stimulate insulin (B600854) secretion, but they exhibit differences in their metabolic profiles. nih.gov While Nateglinide is primarily metabolized by CYP2C9 and CYP3A4, Repaglinide's metabolism is mainly mediated by CYP2C8 and CYP3A4. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes for Stable Isotope Labeled Impurities

The synthesis of stable isotope-labeled compounds, particularly impurities, is a complex task that demands high precision to ensure isotopic purity and correct label placement. Future research will focus on developing more efficient and regioselective synthetic methods for compounds like 4-Desisopropyl-4-ethyl Nateglinide-d5.

Current strategies for isotopic labeling primarily involve two approaches: the use of commercially available precursors already containing the isotope, followed by a series of synthetic steps, or through hydrogen/deuterium (B1214612) (H/D) exchange reactions on the target molecule. symeres.com For this compound, novel synthetic routes could be explored. One potential pathway involves the initial synthesis of the non-labeled impurity, 4-Desisopropyl-4-ethyl Nateglinide, followed by a selective deuteration process. Techniques such as metal-catalyzed H/D exchange could be employed, using deuterium oxide (D₂O) as the deuterium source. nih.gov Another approach is a de novo synthesis, which would build the molecule from smaller, deuterated building blocks. nih.gov

A significant challenge lies in controlling the exact position of the deuterium atoms. The stability of the label is paramount; deuterium placed on non-exchangeable sites, such as carbon atoms not adjacent to heteroatoms or carbonyl groups, is crucial for the compound's utility as an internal standard. acanthusresearch.com Future synthetic methodologies will likely focus on copper-catalyzed transfer hydrodeuteration or samarium(II) iodide-mediated reactions, which offer high regioselectivity and can generate precisely deuterated products with high isotopic purity. acs.orgacs.org

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Description | Key Considerations |

| H/D Exchange | Introduction of deuterium onto the fully formed impurity molecule. | Requires optimization of catalysts (e.g., Palladium on carbon) and conditions to achieve selectivity and avoid back-exchange. nih.govacanthusresearch.com |

| De Novo Synthesis | Building the molecule from deuterated starting materials. | Offers better control over label placement but may require more complex, multi-step syntheses. nih.govsigmaaldrich.com |

| Cu-Catalyzed Hydrodeuteration | Utilizes a copper catalyst for the precise addition of deuterium across specific bonds. | Offers high regioselectivity, leading to precisely deuterated alkanes from accessible starting materials like aryl alkynes. acs.org |

Integration of Advanced Analytical Techniques for Enhanced Characterization

Accurate characterization is essential to confirm the identity, purity, and isotopic distribution of this compound. While standard analytical methods are effective, the future lies in integrating more advanced and higher-resolution techniques. biotherapeuticsanalyticalsummit.com

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative analysis, allowing for the separation and detection of the labeled compound and its non-labeled counterpart. nih.govmarmara.edu.tr However, ensuring the precise location and number of deuterium atoms requires high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H NMR and ²H NMR are used to confirm the disappearance of a proton signal and the appearance of a deuterium signal, respectively. nih.govselcia.com

An emerging and powerful technique for the characterization of isotopically labeled compounds is molecular rotational resonance (MRR) spectroscopy. MRR offers exceptionally high spectral resolution, enabling the unambiguous differentiation of various isotopologues and isotopomers in a mixture, even when they share deuterium substitution at the same atomic position. nih.gov This level of precision is critical for validating the quality of a labeled internal standard.

Table 2: Advanced Analytical Techniques for Characterization

| Analytical Technique | Application for this compound |

| LC-MS/MS | To quantify the labeled compound, assess its chemical purity, and separate it from the non-labeled analyte and other impurities. cerilliant.com |

| High-Resolution MS (e.g., Q-TOF) | To determine the exact mass and confirm the elemental composition and degree of deuterium incorporation. sciencescholar.us |

| NMR Spectroscopy (¹H, ²H, ¹³C) | To confirm the molecular structure and precisely locate the position of the deuterium labels within the molecule. symeres.comselcia.com |

| Molecular Rotational Resonance (MRR) | To provide an unambiguous characterization and quantification of isotopic species without spectral overlap, ensuring high isotopic purity. nih.gov |

Computational Chemistry and In Silico Approaches for Predicting Impurity Formation and Metabolic Transformations

In silico methods are becoming indispensable tools in drug discovery for predicting potential risks and guiding experimental studies. news-medical.net For a compound like this compound, computational chemistry can be applied in two main areas: predicting the formation of its non-labeled counterpart as a process-related impurity and forecasting its metabolic fate.

Computational models can analyze the manufacturing process of Nateglinide to predict the likelihood of side reactions that could lead to the formation of impurities like 4-Desisopropyl-4-ethyl Nateglinide. raps.org This predictive capability allows for the proactive optimization of reaction conditions to minimize impurity generation.

Furthermore, in silico tools are used to predict how a drug and its impurities will be metabolized by the body, primarily by enzymes like the Cytochrome P450 (CYP) family. nih.goveurekaselect.com These models can predict the sites on a molecule that are most susceptible to metabolism (sites of metabolism, or SOMs). news-medical.netcreative-biolabs.com By comparing the predicted metabolic pathways of the non-labeled impurity with its deuterated version, researchers can hypothesize how the deuterium substitution—which creates a stronger carbon-deuterium bond—might alter the metabolic profile, a phenomenon known as the kinetic isotope effect. symeres.com This information is valuable for designing more robust metabolism studies.

Table 3: In Silico Approaches and Their Applications

| In Silico Approach | Purpose in the Context of Nateglinide and its Impurities |

| Ligand-Based Methods | Predict metabolic fate based on the chemical structure of the compound, assuming similar structures have similar metabolic profiles. creative-biolabs.com |

| Structure-Based Methods | Use the 3D structure of metabolic enzymes (e.g., CYP P450) to model the interaction with the substrate and predict binding affinity and reaction sites. nih.goveurekaselect.com |

| Degradation Pathway Prediction | Simulate degradation under various stress conditions (e.g., acid, base, light) to predict the formation of degradation products. raps.org |

| Metabolic Pathway Analysis | Combine models for different metabolic enzymes to propose the most likely sequence of metabolic transformations and resulting metabolites. news-medical.net |

Expanding the Role of Deuterated Compounds in Pre-clinical Drug Discovery and Development

The use of deuterated compounds is a rapidly growing area in pharmaceutical R&D. pharmaffiliates.comunibestpharm.com While much attention is given to developing deuterated drugs with improved pharmacokinetic properties (a "deuterium switch"), deuterated impurity standards like this compound play a critical, albeit different, role. aquigenbio.comnih.gov

The primary application for this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. acanthusresearch.com In preclinical pharmacokinetic studies, researchers must accurately measure the concentration of the parent drug and its significant impurities in biological matrices like plasma. nih.gov Because a SIL-IS has nearly identical chemical and physical properties to the analyte of interest, it co-elutes during chromatography and experiences similar matrix effects, but is distinguishable by its higher mass in a mass spectrometer. nih.govclearsynth.com This allows for highly accurate and precise quantification of the non-labeled impurity, which is essential for understanding its formation, distribution, and clearance.

Table 4: Applications of Deuterated Compounds in Preclinical Research

| Application Area | Role of Deuterated Compounds | Specific Utility of this compound |

| Quantitative Bioanalysis | Serve as ideal internal standards for LC-MS assays to correct for variability in sample preparation and matrix effects. acanthusresearch.comclearsynth.com | Enables precise and accurate measurement of the non-labeled 4-Desisopropyl-4-ethyl Nateglinide impurity in biological samples. |

| Pharmacokinetic (PK) Studies | Used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of a drug. aquigenbio.comresearchgate.net | Helps in quantifying the exposure of a specific impurity as part of the overall ADME profile of Nateglinide. |

| Metabolite Identification | Aid in tracking the fate of drug molecules and identifying their metabolites within biological systems. symeres.com | Can be used in co-injection studies to confirm the identity of the corresponding non-labeled impurity metabolite in complex biological samples. |

| Drug Metabolism Research | Employed to investigate metabolic pathways and the kinetic isotope effect to understand how deuteration can alter metabolism. nih.govresearchgate.net | Allows for comparative in vitro metabolism studies to see if deuteration at the d5 position alters the metabolic fate of this specific impurity. |

Q & A

Q. What ethical considerations apply to preclinical studies using deuterated compounds like this compound?

- Methodological Answer : Follow institutional animal care protocols (e.g., IACUC) for dosing and euthanasia. For human-derived cell lines, obtain ethics approval for commercial cell use (e.g., HEK293). Data integrity requires secure storage of MS raw files and audit trails for analytical software (e.g., OpenLab CDS). Reference USP guidelines for impurity reporting to avoid data manipulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.